{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol
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Overview
Description
{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of aromatic aldehydes and o-phenylenediamine in the presence of solvents like N,N-dimethylformamide and sulfur . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds.
Chemical Reactions Analysis
Types of Reactions
{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
{2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of {2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways . This binding can result in the inhibition or activation of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer medication.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets {2-[(1H-imidazol-2-ylmethyl)amino]phenyl}methanol apart is its specific structure, which allows for unique interactions with molecular targets. This uniqueness can result in distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[2-(1H-imidazol-2-ylmethylamino)phenyl]methanol |
InChI |
InChI=1S/C11H13N3O/c15-8-9-3-1-2-4-10(9)14-7-11-12-5-6-13-11/h1-6,14-15H,7-8H2,(H,12,13) |
InChI Key |
CFZNPTOXGLBWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NCC2=NC=CN2 |
Origin of Product |
United States |
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